molecular formula C20H16ClN5O B3402477 2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 1058253-72-7

2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B3402477
CAS No.: 1058253-72-7
M. Wt: 377.8 g/mol
InChI Key: ZLQRSTFYRXDCOC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged heterocyclic scaffold known for its diverse biological activities and presence in numerous pharmacologically active compounds . The molecular structure incorporates an acetamide linker connecting a 2-chlorophenyl group to the triazolopyridazine-containing phenyl ring, a design that aligns with structure-activity relationship (SAR) studies explored in anti-parasitic research . Research into analogous triazolopyridazine compounds has demonstrated potent biological activity. For instance, closely related derivatives have been identified as potent leads for novel treatments against cryptosporidiosis, caused by the parasite Cryptosporidium , exhibiting excellent efficacy in animal models . Furthermore, the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold, a related chemotype, has been investigated for its potential as an inhibitor of various targets, including p38 Mitogen-Activated Protein Kinases (MAPK), which are implicated in a wide range of inflammatory diseases . This suggests potential broader research applications for this compound class in immunology and inflammation. The specific substitution pattern on the aryl groups is critical for activity; evidence suggests that ortho-substitutions on the phenyl ring can lead to distinct conformational properties and potentially impact biological potency compared to meta- or para-substituted analogs . This product is intended for research purposes only and is a valuable tool for scientists conducting SAR studies, exploring new mechanisms of action, and advancing drug discovery projects in areas such as infectious diseases and inflammation.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-23-24-19-10-9-18(25-26(13)19)15-6-4-7-16(11-15)22-20(27)12-14-5-2-3-8-17(14)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQRSTFYRXDCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (commonly referred to as "compound A") is a derivative of triazole and pyridazine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

C17H16ClN5O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}

This structure includes:

  • A chlorophenyl moiety,
  • A triazolo-pyridazine unit,
  • An acetamide group.

Anticancer Activity

Recent studies have suggested that compounds with triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to compound A have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)Reference
Compound AMCF-72.74
Compound BHeLa1.23
Compound CA5491.06

These findings indicate that compound A may possess selective cytotoxicity against breast cancer cells (MCF-7), suggesting its potential for further development as an anticancer agent.

The mechanism by which compound A exerts its biological effects is thought to involve the inhibition of key cellular pathways. Specifically, compounds in this class have been shown to inhibit c-Met kinase activity, a critical player in tumor growth and metastasis:

  • c-Met Inhibition : The IC50 for c-Met inhibition by related compounds has been reported at approximately 0.090 μM, indicating a strong affinity for this target .
  • Apoptotic Induction : Studies demonstrate that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .

Study 1: Anti-Tubercular Activity

A related study explored the anti-tubercular activity of triazole derivatives, finding that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . While this study did not directly test compound A, it underscores the broader potential of triazole-containing compounds in infectious disease treatment.

Study 2: Cytotoxicity Assessment

In a comparative analysis of various triazole derivatives, compound A was evaluated alongside others for cytotoxic effects on HEK-293 human embryonic kidney cells. The results indicated that while exhibiting anticancer properties, these compounds maintained low toxicity levels in normal human cells .

Scientific Research Applications

The compound 2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula is C19H18ClN5C_{19}H_{18}ClN_{5}, indicating a relatively complex structure that may interact with biological systems in unique ways.

Pharmacological Studies

Research indicates that compounds similar to 2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide exhibit significant pharmacological properties. These include:

  • Antitumor Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a related triazolo compound demonstrated effectiveness against breast cancer cell lines by inducing apoptosis .
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. Research indicates that modifications in the triazole ring can enhance antibacterial activity against resistant strains .

Neuroscience Research

Given its structural characteristics, this compound may also be investigated for neuropharmacological applications:

  • Cognitive Enhancement : Triazole derivatives have been studied for their potential to improve cognitive functions and memory retention in animal models .
  • Anxiolytic Effects : Certain compounds within this class exhibit anxiolytic properties, suggesting potential use in treating anxiety disorders .

Synthetic Chemistry

The synthesis of this compound involves complex organic reactions that can serve as a model for developing new synthetic methodologies. The ability to manipulate the triazole and chlorophenyl groups allows chemists to explore structure-activity relationships (SAR) effectively.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BAntimicrobial10
Compound CCognitive Enhancement20
Compound DAnxiolytic12

Table 2: Synthesis Pathways

StepReagents UsedYield (%)Conditions
1Chlorobenzene + Acetamide85Reflux in DMF
2Triazole precursor + Base75Stirring at room temp
3Purification via recrystallization90Ethanol

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including our compound of interest. They evaluated their anticancer properties against various cell lines and found significant inhibition of tumor growth at low concentrations .

Case Study 2: Neuropharmacological Effects

A recent investigation explored the cognitive effects of triazole derivatives on mice. The study revealed that specific modifications to the triazole ring enhanced memory retention and reduced anxiety-like behaviors in treated subjects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / CAS No. Core Structure Key Substituents Target/Mechanism
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl; N-(2-chlorophenyl)acetamide Underexplored (potential Lin28/PD-L1)
C1632 (108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl; N-methylacetamide Lin28/let-7 interaction inhibitor
891117-12-7 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl; N-(4-ethoxyphenyl)acetamide Not reported
BRD4 Inhibitors (e.g., Enamine Z1220635364) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl/CF₃; Indole-ethylamine side chains BRD4 bromodomain
892469-51-1 [1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl; N-(2-chlorobenzyl)acetamide Undefined (structural analog)

Table 2: Pharmacological Activity Comparison

Compound Key Activities Model Systems References
Target Compound Hypothesized CSC differentiation via Lin28 inhibition (structural analogy to C1632) In silico/untested
C1632 - Blocks Lin28/let-7 interaction
- Reduces tumorsphere formation
- Downregulates PD-L1
ESCs, cancer cell lines, in vivo tumors
BRD4 Inhibitors (e.g., Compound 7 ) Inhibits BRD4 bromodomain (IC₅₀ = 0.2–5 µM)
Antiproliferative in leukemia models
In vitro binding assays
892469-51-1 Unknown (triazolo-pyrimidine core may target kinases or PPIs)

Table 3: Structure-Activity Relationship (SAR) Insights

  • Core Heterocycle : The [1,2,4]triazolo[4,3-b]pyridazine scaffold (shared by target compound and C1632) is critical for Lin28 inhibition, while triazolo-pyrimidine (e.g., 892469-51-1) shifts target specificity .
  • 3-Methyl Group: Enhances metabolic stability and binding affinity in Lin28 inhibitors (C1632 vs. non-methylated analogs) .
  • Acetamide Substituents: N-Methyl (C1632): Improves solubility but may reduce target engagement compared to bulkier aryl groups. 2-Chlorophenyl (Target Compound): Potential for enhanced lipophilicity and membrane permeability vs. 4-ethoxyphenyl (891117-12-7) . Indole-Ethylamine (BRD4 Inhibitors): Directs selectivity toward bromodomains .

Research Findings and Clinical Potential

  • C1632 : Demonstrated in vivo antitumor efficacy by rescuing let-7 miRNA function, reducing PD-L1 expression, and impairing CSC self-renewal . This suggests the target compound, with its 2-chlorophenyl group, could exhibit improved pharmacokinetics or potency.
  • BRD4 Inhibitors : Highlight the versatility of the triazolo-pyridazine core for diverse targets when substituents are optimized .
  • Unmet Needs: The target compound’s 2-chlorophenyl group may mitigate off-target effects observed in C1632 (e.g., nonspecific kinase inhibition) while retaining Lin28/PD-L1 modulation.

Q & A

Q. How should researchers validate conflicting cytotoxicity data between academic and industrial studies?

  • Methodological Answer :
  • Cross-lab replication : Exchange compound batches and protocols to control for purity (e.g., industrial-grade vs. lab-synthesized) .
  • Orthogonal assays : Combine MTT with clonogenic survival assays to confirm cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

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